Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-(phenylmethoxy)phenoxy)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-(phenylmethoxy)phenoxy)- typically involves multi-step organic reactionsCommon reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired configuration and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced purification techniques, such as chromatography and crystallization, are often employed to achieve high-purity products suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-(phenylmethoxy)phenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-(phenylmethoxy)phenoxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-(phenylmethoxy)phenoxy)- involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid: Similar core structure but different substituents.
2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline: Similar core structure with bromine substituents.
6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]quinolin-12-one: Similar core structure with a ketone group
Uniqueness
Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-(phenylmethoxy)phenoxy)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
108154-93-4 |
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Molecular Formula |
C28H27NO2 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
12-(4-phenylmethoxyphenoxy)-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline |
InChI |
InChI=1S/C28H27NO2/c1-2-7-14-26-24(12-6-1)28(25-13-8-9-15-27(25)29-26)31-23-18-16-22(17-19-23)30-20-21-10-4-3-5-11-21/h3-5,8-11,13,15-19H,1-2,6-7,12,14,20H2 |
InChI Key |
GNGJZDOFFYNLRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=NC3=CC=CC=C3C(=C2CC1)OC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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